N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine
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Overview
Description
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine is a derivative of the amino acid valine It is characterized by the presence of a methoxyphenyl group attached to the valine molecule through a methoxycarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine typically involves the protection of the amino group of valine using a methoxycarbonyl group. This can be achieved through the reaction of valine with 4-methoxyphenyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amino acid derivatives and their interactions with enzymes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine involves its interaction with specific molecular targets. The methoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino group of valine. This allows for selective reactions at other sites on the molecule. The pathways involved in its action include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
N-{[(4-Nitrophenyl)methoxy]carbonyl}-L-valine: Similar structure but with a nitro group instead of a methoxy group.
N-{[(4-Methoxyphenyl)formyl]-L-valine: Similar structure but with a formyl group instead of a methoxycarbonyl group.
Uniqueness
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine is unique due to its specific methoxycarbonyl protecting group, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in selective synthesis and as a model compound in research .
Properties
CAS No. |
4125-82-0 |
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Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)methoxycarbonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-9(2)12(13(16)17)15-14(18)20-8-10-4-6-11(19-3)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,15,18)(H,16,17)/t12-/m0/s1 |
InChI Key |
NMAJDLJLKBSQHN-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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